2-phenyl-5-(pyridin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-phenyl-5-(pyridin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a phenyl ring, and a pyridinylamino group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(pyridin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of a phenyl-substituted aldehyde with a pyridin-2-ylamine in the presence of a trifluoromethylating agent. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(pyridin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-phenyl-5-(pyridin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-5-(pyridin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-(pyridin-2-ylamino)-3,5-dihydro-4H-imidazol-4-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-phenyl-5-(pyridin-2-ylamino)-5-methyl-3,5-dihydro-4H-imidazol-4-one: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-phenyl-5-(pyridin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one imparts unique properties, such as increased lipophilicity and stability, which can enhance its effectiveness in various applications compared to similar compounds.
Properties
Molecular Formula |
C15H11F3N4O |
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Molecular Weight |
320.27 g/mol |
IUPAC Name |
2-phenyl-4-(pyridin-2-ylamino)-4-(trifluoromethyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)14(21-11-8-4-5-9-19-11)13(23)20-12(22-14)10-6-2-1-3-7-10/h1-9H,(H,19,21)(H,20,22,23) |
InChI Key |
SQLXWSHWQKJQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=CC=CC=N3 |
Origin of Product |
United States |
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